N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide
Description
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide is a complex organic compound that features a unique combination of a phenyloxolane ring and a triazole moiety
Properties
IUPAC Name |
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(6-8-20-12-17-11-19-20)18-10-14-7-9-22-16(14)13-4-2-1-3-5-13/h1-5,11-12,14,16H,6-10H2,(H,18,21)/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYNEJITVPBNRF-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)CCN2C=NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)CCN2C=NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or phenyloxolane rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole moiety, which is known for its biological activity . In organic synthesis, it serves as a building block for more complex molecules. Additionally, its unique structure makes it a candidate for materials science research, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The pathways involved often include disruption of cell membrane synthesis in fungi or bacteria, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide can be compared to other compounds with similar structures, such as other triazole derivatives. Compounds like fluconazole and voriconazole also contain triazole rings and are used as antifungal agents
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